molecular formula C16H17NO6S2 B2829057 methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1396887-87-8

methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2829057
CAS No.: 1396887-87-8
M. Wt: 383.43
InChI Key: AYOZLLWONXQQMH-UHFFFAOYSA-N
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Description

Methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative with a chroman-4-ylmethyl substituent. Its structure comprises a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a sulfamoyl moiety linked to a 4-hydroxychroman-4-ylmethyl group. This compound is structurally related to peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonists, which are studied for their roles in metabolic regulation, inflammation, and cancer metastasis .

Properties

IUPAC Name

methyl 3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S2/c1-22-15(18)14-13(6-9-24-14)25(20,21)17-10-16(19)7-8-23-12-5-3-2-4-11(12)16/h2-6,9,17,19H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOZLLWONXQQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves several key steps:

    Formation of the Chroman Moiety: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.

    Sulfamoylation: The chroman derivative is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.

    Thiophene Carboxylation: The thiophene ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction using a suitable acyl chloride.

    Coupling Reaction: Finally, the chroman-sulfamoyl intermediate is coupled with the thiophene carboxylate under conditions that facilitate the formation of the desired ester linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the chroman moiety can undergo oxidation to form a ketone.

    Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the thiophene ring.

Major Products

    Oxidation: Formation of a chromanone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used in the design of probes for studying biological pathways involving sulfamoyl-containing compounds.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their physical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfamoyl group can form hydrogen bonds with enzyme active sites, while the thiophene and chroman moieties can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares a common scaffold with several PPARβ/δ antagonists, differing primarily in the substituents on the sulfamoyl group and aromatic rings. Key analogues include:

Compound Name Substituent on Sulfamoyl Group Key Structural Features Biological Target
Methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate 4-Hydroxychroman-4-ylmethyl Chroman ring with hydroxyl group PPARβ/δ (putative antagonist)
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate (10h) 4-(Isopentylamino)-2-methoxyphenyl Methoxy and isopentylamino groups on phenyl ring PPARβ/δ antagonist (IC₅₀ ~ 1 µM)
GSK0660 2-Methoxy-4-(phenylamino)phenyl Phenylamino and methoxy groups on phenyl ring PPARδ antagonist (IC₅₀ ~ 200 nM)
ST247 4-(Hexylamino)-2-methoxyphenyl Hexylamino and methoxy groups on phenyl ring PPARδ antagonist
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethyl Linear alkyl chain with ester group N/A (structural analogue)

Pharmacological and Physicochemical Properties

  • Potency and Selectivity: Compound 10h demonstrates moderate PPARβ/δ antagonism (IC₅₀ ~ 1 µM) and has been used in studies on melanoma metastasis and retinal vascular disease . GSK0660 exhibits higher potency (IC₅₀ ~ 200 nM) but lacks the chroman ring, which may influence tissue penetration or metabolic stability .
  • Physicochemical Data: Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7), a simpler analogue, has a melting point of 96–98°C, boiling point of 452.3°C, and logP of 1.46, suggesting moderate hydrophobicity .

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